Tert-butyl 4-(2-bromophenyl)-4-hydroxypiperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-bromophenyl)-4-hydroxypiperidine-1-carboxylate is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a bromophenyl group and a hydroxyl group attached to the piperidine ring, which is further esterified with tert-butyl carboxylate.
Synthetic Routes and Reaction Conditions:
Bromination and Hydroxylation: The synthesis of this compound typically involves the bromination of phenylpiperidine followed by hydroxylation. The bromination can be achieved using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3).
Esterification: The hydroxylated piperidine is then esterified with tert-butyl chloroformate in the presence of a base such as triethylamine (Et3N).
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The bromine atom can be reduced to form a phenylpiperidine derivative.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium iodide (KI) can be used for substitution reactions.
Major Products Formed:
Oxidation: Piperidine-4-one derivatives.
Reduction: Phenylpiperidine derivatives.
Substitution: Azides or iodides of the piperidine ring.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals and organic molecules. Its structural complexity makes it a valuable building block for chemical synthesis.
Biology: In biological research, tert-butyl 4-(2-bromophenyl)-4-hydroxypiperidine-1-carboxylate can be used to study the interaction of bromophenyl derivatives with biological targets.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which tert-butyl 4-(2-bromophenyl)-4-hydroxypiperidine-1-carboxylate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors. The exact pathways involved would depend on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
Tert-butyl 2-(4-bromophenyl)propan-2-ylcarbamate: This compound differs in the position of the bromine atom and the nature of the ester group.
Tert-butyl 4-(2-amino-4-bromophenyl)-1-piperazinecarboxylate: This compound contains an amino group in addition to the bromophenyl group.
Uniqueness: Tert-butyl 4-(2-bromophenyl)-4-hydroxypiperidine-1-carboxylate is unique due to its specific structural features, which include the hydroxyl group on the piperidine ring and the tert-butyl ester group. These features make it particularly useful in certain chemical syntheses and biological applications.
Properties
IUPAC Name |
tert-butyl 4-(2-bromophenyl)-4-hydroxypiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO3/c1-15(2,3)21-14(19)18-10-8-16(20,9-11-18)12-6-4-5-7-13(12)17/h4-7,20H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVGRIGJFDIAJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678169 | |
Record name | tert-Butyl 4-(2-bromophenyl)-4-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
553631-01-9 | |
Record name | tert-Butyl 4-(2-bromophenyl)-4-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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